1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
描述
The compound 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (hereafter referred to as the "target compound") is a heterocyclic molecule featuring three key moieties:
- A 2,3-dihydro-1,4-benzodioxine ring, known for its electron-rich aromatic system and metabolic stability.
- An azetidine (four-membered nitrogen-containing ring) linked via a carbonyl group to the benzodioxine.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)14-3-2-4-15-16(14)23-6-5-22-15/h2-4,7-8,13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGIHZALKCSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxine moiety, an azetidine ring, and a pyrazole structure. This structural diversity may contribute to its various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C16H16N4O3 |
| Molecular Weight | 300.32 g/mol |
| CAS Number | 2324600-61-3 |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-5-yl-[3-(methyl)-1H-pyrazol-4-yl]methanone |
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that various pyrazole compounds demonstrated effectiveness against a range of bacterial strains, including E. coli and S. aureus . The introduction of the benzodioxine moiety in our compound may enhance this activity through synergistic effects.
Anti-inflammatory Effects
The pyrazole nucleus is known for its anti-inflammatory properties, particularly as a COX-2 inhibitor. Compounds similar to our target have been documented to reduce inflammation in various models . This suggests that our compound could potentially serve as an anti-inflammatory agent.
Anticancer Potential
Recent studies have highlighted the anticancer activities of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of key signaling pathways associated with cancer cell proliferation and survival.
The proposed mechanism of action for compounds like 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves interaction with specific enzymes or receptors. For instance:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation: It could also interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
Study 1: Antihepatotoxic Activity
A study evaluated the antihepatotoxic effects of synthesized pyrazoline derivatives containing similar structures. Results indicated significant protective effects against carbon tetrachloride-induced hepatotoxicity in rats, suggesting potential applications in liver protection .
Study 2: Antitumor Activity
In another investigation, pyrazole derivatives were tested for their ability to inhibit tumor growth in various cancer cell lines. The results showed that certain modifications to the pyrazole structure enhanced cytotoxicity against cancer cells .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound was compared to three analogs (Table 1):
Table 1: Structural and Molecular Comparison
*Calculated based on IUPAC name.
Key Observations:
Azetidine’s compact structure may improve metabolic stability compared to piperidine derivatives .
Substituent Effects: The 4-methyl group on the pyrazole in the target compound likely enhances lipophilicity compared to the amino/cyano groups in the compound, which may improve membrane permeability .
Analytical Methods:
All compounds were characterized using spectral techniques (e.g., NMR, IR). Crystallographic data for analogs like SLV-313 may employ SHELXL for refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
